N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbutanamide
Description
N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbutanamide is an indole derivative featuring a 2-methyl substitution on the indole core and a 4-phenylbutanamide side chain. Indole derivatives are prominent in medicinal chemistry due to their versatility in interacting with biological targets, including neurotransmitter receptors and enzymes.
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-15-12-18-13-17(10-11-19(18)22-15)14-21-20(23)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,10-13,22H,5,8-9,14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCYFQRZGHGFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)CCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbutanamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Alkylation: The indole ring is then alkylated at the nitrogen atom using a suitable alkylating agent, such as an alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding indoline derivative.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbutanamide has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity . This can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes .
Comparison with Similar Compounds
Structural Analogues: Indole Derivatives
N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide
- Core Structure : Indole with 2-methyl and 5-substituted groups.
- Key Differences: The side chain at the 5-position is a 4-fluorobenzamide instead of phenylbutanamide. A dimethylaminoethyl group is appended to the indole’s 3-position.
- Biological Activity : This compound is a potent 5-HT1F receptor agonist, suggesting that indole derivatives with electron-withdrawing groups (e.g., fluorine) on the benzamide moiety may enhance receptor selectivity .
- Implications : Replacing the fluorobenzamide with phenylbutanamide in the target compound could alter receptor binding affinity or solubility due to differences in steric bulk and electronic effects.
N-(5-(1H-Indol-2-yl)-2-methoxyphenyl)sulfamoyl Carbamate
- Core Structure : Indole fused with a methoxyphenyl-sulfamoyl carbamate.
- Key Differences : A sulfamoyl carbamate replaces the phenylbutanamide, and the indole’s 2-position is part of a fused aromatic system.
- Synthesis : Prepared via multistep protocols involving sulfamoylation and carbamate formation, contrasting with the likely amide coupling used for the target compound .
- Implications : Sulfonamide/carbamate groups may improve water solubility compared to phenylbutanamide but reduce lipophilicity.
Functional Group Analogues: Amides and Sulfonamides
N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide
- Core Structure : Indazole (a benzannulated indole analog) with a sulfonamide group.
- Key Differences: Sulfonamide substituents are known for diverse bioactivities, including anticancer and anti-inflammatory effects. The indazole core may offer greater metabolic stability than indole .
- Implications : The target compound’s phenylbutanamide group might exhibit distinct binding modes compared to sulfonamides due to differences in hydrogen-bonding capacity and steric effects.
N-[2-(6-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide
- Core Structure : Indole with hydroxy and methoxy substitutions at the 5- and 6-positions.
- Key Differences : The acetamide group is attached to an ethyl chain at the indole’s 3-position, whereas the target compound’s butanamide is at the 5-position.
- Implications : Substituent position (3 vs. 5 on indole) significantly impacts bioactivity; 5-substituted indoles often exhibit enhanced receptor selectivity .
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
Table 2: Impact of Substituent Position on Indole Derivatives
Biological Activity
N-[(2-methyl-1H-indol-5-yl)methyl]-4-phenylbutanamide is a synthetic compound that has attracted attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound features an indole moiety, which is significant in many natural products and pharmaceuticals, and a phenylbutanamide group that contributes to its stability and reactivity. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O |
| Molecular Weight | 296.41 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The indole structure allows for significant binding interactions, which can modulate the activity of these targets.
Research indicates that compounds with indole structures often exhibit a range of biological activities, including:
- Antimicrobial properties : Indole derivatives have been shown to inhibit the growth of bacteria and fungi.
- Anticancer effects : Some studies suggest that these compounds can induce apoptosis in cancer cells by disrupting tubulin polymerization, crucial for cell division.
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of various indole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that specific analogues exhibited minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL, highlighting the potential of indole-based compounds in treating resistant infections .
- Cytotoxicity Assessment : In assessing the cytotoxic effects of this compound on human embryonic kidney cells (HEK293), it was found that while some derivatives showed cytotoxicity, others maintained selectivity without hemolytic activity, indicating a favorable safety profile for further development .
Table 2: Biological Activity Summary
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC ≤ 0.25 µg/mL against MRSA | |
| Cytotoxicity | Variable; some compounds non-toxic | |
| Anticancer | Induces apoptosis via tubulin disruption |
Research Findings
Recent studies have focused on expanding the understanding of how modifications to the indole structure can enhance biological activity. For instance:
- Substituent Effects : The presence of halogen substitutions on the indole ring has been shown to increase antimicrobial potency against specific pathogens.
- Structural Optimization : Research is ongoing to identify optimal structural features that maximize therapeutic efficacy while minimizing toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
